molecular formula C4H9F3SSi B14282103 Silane, trimethyl[(trifluoromethyl)thio]- CAS No. 138128-74-2

Silane, trimethyl[(trifluoromethyl)thio]-

Cat. No.: B14282103
CAS No.: 138128-74-2
M. Wt: 174.26 g/mol
InChI Key: FDSAJJOVRIBBPN-UHFFFAOYSA-N
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Description

Silane, trimethyl[(trifluoromethyl)thio]- is an organosilicon compound with the molecular formula C4H9F3SSi. It is a colorless liquid that is primarily used as a reagent in organic synthesis for the introduction of the trifluoromethyl group. This compound is known for its ability to participate in various chemical reactions, making it a valuable tool in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trimethyl[(trifluoromethyl)thio]- can be synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus(III) reagent that serves as a halogen acceptor . The reaction typically proceeds under mild conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl[(trifluoromethyl)thio]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(trifluoromethyl)thio]- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to carbonyl groups, forming trifluoromethylated alcohols.

    Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into different substrates.

Common Reagents and Conditions

Major Products Formed

    Trifluoromethylated Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Trifluoromethylated Ketones: Formed through substitution reactions with esters and other electrophilic substrates.

Scientific Research Applications

Silane, trimethyl[(trifluoromethyl)thio]- has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules that contain the trifluoromethyl group.

    Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals that benefit from the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(trifluoromethyl)thio]- involves the generation of a highly reactive trifluoromethide intermediate. This intermediate can attack electrophilic centers, such as carbonyl groups, leading to the formation of new chemical bonds . The presence of a metal salt, such as tetrabutylammonium fluoride, facilitates the generation of the trifluoromethide intermediate and promotes the desired chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trimethyl[(trifluoromethyl)thio]- is unique due to its specific reactivity and the ability to introduce the trifluoromethyl group under mild conditions. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

138128-74-2

Molecular Formula

C4H9F3SSi

Molecular Weight

174.26 g/mol

IUPAC Name

trimethyl(trifluoromethylsulfanyl)silane

InChI

InChI=1S/C4H9F3SSi/c1-9(2,3)8-4(5,6)7/h1-3H3

InChI Key

FDSAJJOVRIBBPN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SC(F)(F)F

Origin of Product

United States

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